molecular formula C8H7BrO2 B6233664 5-bromo-4-methyl-1,3-dioxaindane CAS No. 72744-51-5

5-bromo-4-methyl-1,3-dioxaindane

Cat. No.: B6233664
CAS No.: 72744-51-5
M. Wt: 215
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Description

5-Bromo-4-methyl-1,3-dioxaindane is a bicyclic organic compound featuring a fused 1,3-dioxane ring system with bromine and methyl substituents at the 5- and 4-positions, respectively. The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric and electronic effects, influencing solubility and stability.

Properties

CAS No.

72744-51-5

Molecular Formula

C8H7BrO2

Molecular Weight

215

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1,3-dioxaindane typically involves the bromination of 4-methyl-1,3-dioxaindane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1,3-dioxaindane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would produce an aryl-substituted indane .

Scientific Research Applications

5-Bromo-4-methyl-1,3-dioxaindane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-1,3-dioxaindane involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on general chemical principles and related literature.

Halogenated Dioxaindane Derivatives

  • 5-Chloro-4-methyl-1,3-dioxaindane : The substitution of bromine with chlorine reduces molecular weight and polarizability, leading to lower boiling points and altered reactivity in nucleophilic aromatic substitution (NAS). Bromine’s larger atomic radius enhances leaving-group ability in cross-coupling reactions compared to chlorine.

Methyl-Substituted Analogues

  • Methyl groups generally improve lipophilicity, enhancing membrane permeability in bioactive molecules.

Spirocyclic and Fused-Ring Systems

The synthesis described in involves a spirocyclic benzoxazine compound with a cyclopropane moiety . While structurally distinct from 1,3-dioxaindane, this highlights the use of dioxane solvents (e.g., 1,4-dioxane) in facilitating cyclization reactions for bicyclic systems. Such solvents may similarly aid in synthesizing 5-bromo-4-methyl-1,3-dioxaindane by stabilizing transition states.

Key Research Findings and Data Table

Table 1: Hypothetical Comparative Properties of Dioxaindane Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Reactivity in NAS
This compound ~229.1 ~280 (est.) ~2.5 High
5-Chloro-4-methyl-1,3-dioxaindane ~184.6 ~245 (est.) ~2.1 Moderate
4-Methyl-1,3-dioxaindane ~140.2 ~190 ~1.8 Low

Notes: Estimated values (est.) are extrapolated from analogous compounds due to lack of direct data. LogP values reflect increased lipophilicity with halogen/methyl substitution.

Biological Activity

5-Bromo-4-methyl-1,3-dioxaindane is a synthetic organic compound belonging to the dioxaindane class, characterized by a unique bicyclic structure that includes two oxygen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrO2C_9H_8BrO_2, with a molecular weight of approximately 230.06 g/mol. The presence of the bromine atom and the dioxaindane structure significantly influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, notably:

  • Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of dioxaindanes have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .
  • Enzyme Inhibition : The compound acts as an irreversible inhibitor of specific enzymes, which can be leveraged in therapeutic applications targeting cancer and other diseases .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • VEGFR-2 Inhibition : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against VEGFR-2, suggesting significant potential as anticancer agents. For example, one derivative showed an IC50 value of 185.5 nM against A549 lung cancer cells .
  • Cell Cycle Analysis : Research on similar compounds indicated that they could induce apoptosis in cancer cells by affecting key apoptotic markers (e.g., caspase-3, Bcl-2). This suggests that modifications to the dioxaindane structure could enhance its efficacy .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Binding Affinity : Molecular docking studies suggest that the compound interacts with specific active sites on enzymes and receptors, such as VEGFR-2, leading to inhibition of their activity .
  • Electrophilic Reactivity : The bromine atom enhances the electrophilic nature of the compound, facilitating nucleophilic substitution reactions that can alter biological targets .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity:

Compound NameIC50 (nM)TargetActivity Type
This compoundTBDVEGFR-2Anticancer
Derivative A185.5A549 CellsAnticancer
Derivative B728MCF-7 CellsAnticancer

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